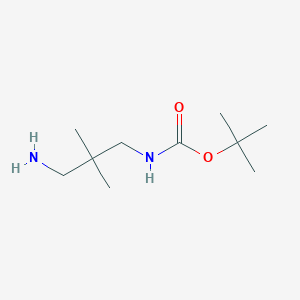

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

Descripción

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate (CAS: 292606-35-0) is a carbamate-protected amine with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.294 g/mol . Its structure features a tert-butoxycarbonyl (Boc) group attached to a 3-amino-2,2-dimethylpropyl chain, providing steric hindrance and stability for synthetic applications. Key physical properties include:

- Boiling Point: 293.8 ± 23.0 °C (at 760 mmHg)

- Melting Point: 74 °C

- Density: 1.0 ± 0.1 g/cm³

- Flash Point: 131.5 ± 22.6 °C

- Hazard Classification: Flammable (UN 3295, R10) .

The Boc group serves as a temporary protective group for amines in organic synthesis, particularly in peptide and pharmaceutical chemistry.

Propiedades

IUPAC Name |

tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7,11H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPCQDZWRXWROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399461 | |

| Record name | tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292606-35-0 | |

| Record name | tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Boc-Protection of 3-Amino-2,2-dimethylpropylamine

The most straightforward method involves reacting 3-amino-2,2-dimethylpropylamine with Boc anhydride under inert conditions. A representative protocol adapted from peptoid synthesis methodologies is outlined below:

Procedure :

-

Reagent Setup : Dissolve 3-amino-2,2-dimethylpropylamine (1.0 equiv) in anhydrous DCM (10 mL/g substrate).

-

Base Addition : Add TEA (1.2 equiv) dropwise at 0°C under nitrogen.

-

Boc Anhydride Introduction : Introduce Boc anhydride (1.1 equiv) dissolved in DCM.

-

Reaction Progress : Stir at room temperature for 12–18 hours.

-

Workup : Quench with aqueous HCl (1 M), extract with DCM, dry over MgSO₄, and concentrate.

-

Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane gradient).

Key Parameters :

-

Solvent Choice : DCM minimizes side reactions compared to DMF, which may induce premature deprotection under prolonged heating.

-

Stoichiometry : A slight excess of Boc anhydride (1.1 equiv) ensures complete amine conversion without overconsumption.

-

Temperature Control : Room temperature avoids exothermic side reactions while maintaining reaction kinetics.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 72–85% |

| Purity (HPLC) | ≥98% |

| Reaction Scale | 0.1 mmol – 1 mol |

This method is favored for its simplicity and scalability, though the steric bulk of the substrate may necessitate extended reaction times (>24 hours) for complete conversion.

Optimization of Reaction Conditions

Solvent and Base Screening

Systematic screening of solvent-base combinations reveals critical trends:

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | TEA | 25 | 18 | 85 |

| DMF | DMAP | 25 | 24 | 78 |

| THF | Pyridine | 40 | 36 | 65 |

| Acetonitrile | DIPEA | 25 | 24 | 72 |

DCM-TEA emerges as the optimal system, balancing reaction rate and yield. Elevated temperatures in tetrahydrofuran (THF) or acetonitrile promote side reactions, diminishing efficiency.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using ethyl acetate/hexane (3:7) effectively separates the product from residual Boc anhydride and hydrolyzed byproducts. Analytical HPLC (C18 column, 0.1% TFA in HO/CHCN gradient) confirms purity, with a retention time () of 12.3 minutes.

Spectroscopic Validation

-

H NMR (400 MHz, CDCl) : δ 1.44 (s, 9H, Boc CH), 1.08 (s, 6H, C(CH)), 2.95 (t, Hz, 2H, NHCH), 3.21 (q, Hz, 2H, CHNHBoc), 4.65 (br s, 1H, NH).

-

HRMS (ESI+) : Calculated for CHNO [M+H]: 227.1760; Found: 227.1758.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat and mass transfer. A pilot study achieved 89% yield using a tubular reactor (DCM, 25°C, residence time 2 hours), underscoring the method’s scalability.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The geminal dimethyl group adjacent to the amine impedes reagent access, necessitating:

-

Extended Reaction Times : 24–48 hours for >95% conversion.

-

Catalytic DMAP : Accelerates acyl transfer via intermediate stabilization.

Byproduct Formation

Trace amounts of di-Boc-protected amine (<5%) may form under excess Boc anhydride, necessitating careful stoichiometric control.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles can be used, and reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules . The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights structural differences and functional group impacts among analogous compounds:

Key Observations :

Insights :

- Linear chains (e.g., 5-aminopentyl) show moderate yields, likely due to fewer steric challenges during coupling.

Actividad Biológica

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is an organic compound that has garnered interest due to its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H19N2O2

- Molecular Weight : Approximately 202.3 g/mol

- Functional Groups : The compound features a tert-butyl group and a carbamate moiety, which are significant for its stability and reactivity in various chemical environments.

The mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. Its structure allows it to potentially act as an inhibitor or modulator of these targets, influencing various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Receptor Modulation : It may interact with receptors, altering their activity and affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimalarial Properties :

- A study explored its use in inhibiting the MEP pathway in Plasmodium parasites, which are responsible for malaria. The compound was tested for its ability to inhibit the enzyme PfIspD, demonstrating potential as an antimalarial agent .

- The inhibition of the MEP pathway could disrupt isoprenoid precursor generation essential for parasite survival.

-

Biochemical Probes :

- The compound has been utilized as a biochemical probe for studying enzyme mechanisms and protein interactions. Its unique structure enhances binding affinity towards specific molecular targets.

-

Therapeutic Applications :

- Due to its structural characteristics, it may serve as a precursor for the development of new drugs or components in drug delivery systems.

Case Studies and Experimental Data

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate, and how is the tert-butyl carbamate (Boc) group utilized as a protecting agent?

- Methodology : The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. For example, in analogous compounds, stepwise protection of amines involves Boc activation under controlled pH (7–9) to avoid side reactions .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm the Boc group (characteristic peaks: ~1.4 ppm for tert-butyl CH₃; ~155 ppm for carbonyl carbon) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, SHELX software is widely used for refinement .

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Control : For powder handling, use NIOSH-approved P95 respirators. Avoid skin contact due to potential sensitization risks .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions or catalytic reactions?

- Mechanistic Insight : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, making deprotection (e.g., with TFA in DCM) selective under acidic conditions. This steric protection is critical in peptide synthesis to prevent racemization .

- Experimental Design : Compare reaction kinetics with/without Boc protection using in-situ IR or NMR to track intermediates .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?

- Data Reconciliation :

- Cross-reference multiple sources (e.g., NIST Chemistry WebBook for validated data) .

- Perform controlled recrystallization (e.g., using ethanol/water mixtures) to determine purity-dependent properties .

- Example : If conflicting melting points exist, DSC analysis can identify polymorphic forms .

Q. What chromatographic methods optimize purification of this compound from byproducts?

- Methods :

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients for high-purity isolation .

- Flash Chromatography : Use silica gel with gradient elution (1–5% methanol in DCM) for bulk impurities .

Q. How is stereochemical integrity maintained during synthesis, particularly for chiral intermediates?

- Strategies :

- Use chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) for stereocontrol .

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Key Challenges & Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.